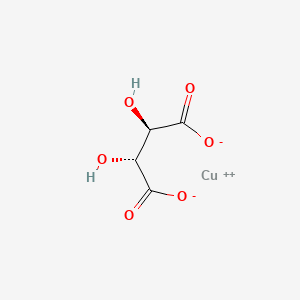

Copper(II) tartrate hydrate

Description

Propriétés

Numéro CAS |

815-82-7 |

|---|---|

Formule moléculaire |

C4H12CuO9 |

Poids moléculaire |

267.68 g/mol |

Nom IUPAC |

copper;2,3-dihydroxybutanedioic acid;trihydrate |

InChI |

InChI=1S/C4H6O6.Cu.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2 |

Clé InChI |

OIRRTCAAAGLTKB-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |

SMILES isomérique |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)O.O.O.O.[Cu] |

Point d'ébullition |

Trihydrate decomposes on heating (USCG, 1999) |

Color/Form |

LIGHT BLUE POWDER |

Densité |

greater than 1 (USCG, 1999) |

Autres numéros CAS |

815-82-7 |

Description physique |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals. Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] |

Pictogrammes |

Irritant |

Solubilité |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of Copper(II) Tartrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(II) tartrate hydrate, a compound with applications in various scientific fields. This document details experimental protocols for its preparation and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format for ease of reference.

Introduction

This compound is a metal-organic complex that has garnered interest due to its potential applications, including as a catalyst and as a precursor in materials science. The coordination of copper(II) ions with tartrate ligands, derived from tartaric acid, results in a compound with distinct structural and physicochemical properties. Understanding the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: a straightforward precipitation method and a gel growth method for the formation of single crystals.

Precipitation Method

This method allows for the rapid production of polycrystalline this compound.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of copper(II) sulfate (CuSO₄) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of sodium tartrate (Na₂C₄H₄O₆) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the copper(II) sulfate solution to the sodium tartrate solution with constant stirring.

-

A pale blue precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid in a desiccator at room temperature.

-

Gel Growth Method (Single Crystal Synthesis)

The gel growth method facilitates the slow diffusion of reactants, leading to the formation of well-defined single crystals of this compound.[1] This technique is particularly useful for structural studies.

Experimental Protocol:

-

Gel Preparation:

-

Prepare a 1 M solution of sodium metasilicate (Na₂SiO₃·9H₂O) in deionized water.

-

In a separate beaker, prepare a 1 M solution of tartaric acid (C₄H₆O₆).

-

Slowly add the sodium metasilicate solution to the tartaric acid solution while stirring until a pH of 4.0 is achieved.[2]

-

Pour the resulting solution into a test tube and allow it to set into a firm gel, which may take several hours to a day.

-

-

Crystal Growth:

-

Once the gel has set, carefully pour a 1 M aqueous solution of copper(II) chloride (CuCl₂·2H₂O) on top of the gel.[2]

-

Seal the test tube to prevent evaporation and contamination.

-

Allow the setup to remain undisturbed at room temperature.

-

-

Observation and Harvesting:

-

Over a period of several days to weeks, bluish crystals of this compound will grow within the gel matrix as the copper(II) ions diffuse and react with the tartrate ions.[2]

-

Once the crystals have reached the desired size, they can be carefully harvested from the gel and washed with deionized water.

-

Synthesis Workflow (Precipitation)

Caption: Workflow for the precipitation synthesis of this compound.

Synthesis Workflow (Gel Growth)

Caption: Workflow for the gel growth synthesis of single crystal this compound.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to determine its structure, composition, and thermal stability.

Powder X-Ray Diffraction (PXRD)

PXRD is employed to identify the crystalline phase and determine the crystal structure of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: The dried powder sample of this compound is finely ground and mounted on a sample holder.

-

Data Acquisition:

Data Presentation:

The PXRD pattern of this compound typically indicates an orthorhombic crystal system.[1][3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | P2₁2₁2₁ | [4] |

| Lattice Parameters | a ≈ 8.37 Å, b ≈ 12.84 Å, c ≈ 8.76 Å | [5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound complex.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition:

-

Instrument: FTIR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.[2]

-

Resolution: Typically 4 cm⁻¹.

-

Data Presentation:

The FTIR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400-3500 | O-H stretching of water and hydroxyl groups | [2] |

| ~2976 | C-H stretching | [2] |

| ~1612-1626 | Asymmetric stretching of carboxylate group (COO⁻) | [1][4] |

| ~1380-1400 | Symmetric stretching of carboxylate group (COO⁻) | [6] |

| ~1060-1100 | C-O stretching of secondary alcohol | [7] |

| ~745-823 | Metal-Oxygen (Cu-O) stretching | [6] |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina or platinum crucible.

-

Data Acquisition:

Data Presentation:

The thermal decomposition of this compound occurs in distinct stages.

| Temperature Range (°C) | Event | Description | Reference |

| ~90 - 111 | Dehydration (Endothermic) | Loss of water of hydration to form anhydrous copper(II) tartrate. | [3] |

| ~232 - 275 | Decomposition of anhydrous salt (Exothermic) | Decomposition of the tartrate ligand, leading to the formation of copper oxide (CuO). | [3] |

| >275 | Final Product | Stable residue of copper(II) oxide (CuO). | [3] |

Characterization Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. bjp-bg.com [bjp-bg.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Cupric tartrate hydrate | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 6. researchgate.net [researchgate.net]

- 7. wjaets.com [wjaets.com]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Copper(II) Tartrate Hydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Copper(II) tartrate, a metal-organic coordination compound, has been the subject of significant research interest due to its diverse structural chemistry and potential applications. The ability of the tartrate ligand, with its multiple carboxyl and hydroxyl functional groups, to act as a versatile building block allows for the construction of one, two, and three-dimensional polymeric frameworks[1]. Understanding the precise crystal structure of its hydrated forms is crucial for elucidating structure-property relationships and designing novel materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of copper(II) tartrate hydrate, presenting key quantitative data, detailed experimental protocols, and a visualized workflow for its structural elucidation.

Synthesis of this compound Crystals

The morphology and crystalline nature of this compound are highly dependent on the synthesis methodology. Two primary methods reported in the literature are the hydrothermal method and the gel growth technique.

-

Hydrothermal Synthesis: This method involves the reaction of copper(II) hydroxide with tartaric acid in a sealed stainless steel reactor at elevated temperatures. This process has been successfully used to synthesize a novel two-dimensional coordination polymer, {[Cu2(C4H4O6)2(H2O)2]·4H2O}∞, yielding light blue crystals[1].

-

Gel Growth Technique: This single diffusion method utilizes a silica gel medium where reactants, such as copper(II) chloride and tartaric acid, diffuse to form crystals[2][3]. This technique allows for effective control over crystal growth factors like density and pH[3]. The resulting crystals typically have a prismatic morphology and are semi-transparent[2][3].

Table 1: Summary of Synthesis Protocols for this compound

| Synthesis Method | Reactants | Key Conditions | Resulting Product | Reference |

| Hydrothermal | Fresh Cu(OH)₂, Tartaric Acid | Sealed Teflon-lined reactor, 150°C for 12 hours | Light blue crystals of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞ | [1] |

| Gel Growth | Copper(II) Chloride, Tartaric Acid | Single diffusion in silica gel, pH of 4, 4-day gel aging | Bluish, semi-transparent prismatic crystals of CuC₄H₄O₆ | [2][3] |

| Precipitation | Copper(II) Sulfate, Sodium Tartrate | Aqueous solution, tartrate in excess | Precipitate of CuC₄H₄O₆ | [4] |

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for a thorough analysis of the crystal structure and physicochemical properties of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction patterns are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to achieve the final structural model[1]. The absolute structure of chiral molecules like tartrate can be established via anomalous-dispersion effects[5].

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters.

-

Sample Preparation: A finely ground powder of the this compound is prepared and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with a collimated beam of X-rays, typically Cu Kα radiation (λ = 1.54060 Å)[2][6]. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ)[6][7]. A typical range for data collection is from 2θ = 5° to 50°[2][6].

-

Data Analysis: The resulting diffraction pattern is a series of peaks, where the peak positions are related to the crystal lattice parameters by Bragg's Law. The peaks can be indexed to determine the crystal system and unit cell dimensions[2].

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the compound and to understand the coordination environment of the metal ion.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet[6].

-

Spectral Acquisition: The spectrum is recorded over the mid-infrared range, typically 400–4000 cm⁻¹[2][3].

-

Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of specific chemical bonds. This analysis can confirm the presence of carboxylate and hydroxyl groups and indicate their coordination to the copper ion[2][6].

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the compound and to determine the content of water molecules.

-

Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperatures corresponds to the loss of volatile components, such as coordinated or lattice water molecules, or the decomposition of the tartrate ligand[8][9].

Visualization of Experimental Workflow

The logical flow from synthesis to final structure elucidation is a critical aspect of crystallographic studies. The following diagram illustrates this standard workflow.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Crystal Structure and Physicochemical Data

Crystallographic Data

Different synthesis methods yield copper(II) tartrate hydrates with distinct crystal structures. A notable example is a 2D coordination polymer {[Cu2(C4H4O6)2(H2O)2]·4H2O}∞, which contains both coordinated and uncoordinated water molecules[1]. Crystals grown via the gel method have been identified as having an orthorhombic crystal system[2][3][9].

Table 2: Representative Crystallographic Data for Copper(II) Tartrate Hydrates

| Parameter | {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞[1] | Copper Dextro-Tartrate[9] | Copper Tartrate (Gel Growth)[2][3] |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/n | Not specified | Not specified |

| a (Å) | 9.773(2) | 8.3650(14) | Not specified |

| b (Å) | 7.556(2) | 12.8350(13) | Not specified |

| c (Å) | 12.313(3) | 8.7580(9) | Not specified |

| β (°) | 95.83(3) | 90 | 90 |

| Volume (ų) | 903.6(4) | 939.4(2) | 933.835 |

Coordination Environment

In the 2D polymer structure, each copper(II) atom exhibits a distorted octahedral geometry, coordinating with six oxygen atoms[1][10]. These oxygen atoms originate from one water molecule and three different tartrate ions[1]. The tartrate ligands display complex coordination modes; one ligand coordinates through four of its oxygen atoms, while another uses all six oxygen atoms, bridging copper centers to generate the two-dimensional polymer[1][11]. The Cu-O bond lengths are reported to vary from 1.988(2) to 2.408(2) Å[10].

Spectroscopic and Thermal Properties

FTIR and TGA provide complementary information to the diffraction studies. FTIR confirms the coordination of the carboxylate and hydroxyl groups, while TGA quantifies the water content and thermal stability.

Table 3: Selected FTIR Absorption Bands for Copper(II) Tartrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching (water and hydroxyl groups) | [3] |

| 1626 | C-H stretching vibration | [2][6] |

| Below 1500 | "Fingerprint Region" characteristic of the molecule | [6] |

Table 4: Thermogravimetric Analysis (TGA) Data for Copper(II) Tartrate Hydrous

| Temperature Range | Weight Loss (%) | Assignment | Reference |

| Up to ~150°C | ~10% | Loss of lattice/hydrated water molecules | [8] |

| ~250°C - 350°C | Significant | Decomposition of the tartrate moiety | [8][9] |

Conclusion

The structural analysis of this compound reveals a rich and complex coordination chemistry. Depending on the synthesis conditions, it can form varied structures, including intricate 2D coordination polymers with distorted octahedral Cu(II) centers and simpler orthorhombic crystals. The tartrate ligand's ability to adopt multiple coordination modes is key to this structural diversity. A combination of single-crystal and powder X-ray diffraction, supported by spectroscopic and thermal analysis, provides the comprehensive data required for full structural elucidation. This detailed understanding is fundamental for professionals in materials science and drug development seeking to leverage the unique properties of these metal-organic compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bjp-bg.com [bjp-bg.com]

- 3. researchgate.net [researchgate.net]

- 4. more.juniata.edu [more.juniata.edu]

- 5. Synthesis, characterization, and crystal structure of aquabis(4,4′-dimethoxy-2,2′-bipyridine)[μ-(2R,3R)-tartrato(4−)]dicopper(II) octahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjarr.com [wjarr.com]

- 7. researchpublish.com [researchpublish.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and crystal structure of a novel tartrate copper(II) tw...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Cupric Tartrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical and physical properties of cupric tartrate. The information is presented to facilitate easy access and comparison for research and development applications.

Chemical and Physical Properties

Cupric tartrate, also known as copper(II) tartrate, is a coordination compound formed between copper(II) ions and tartrate ions.[1] It typically exists as a hydrate and is encountered in various forms, from a light blue powder to a blue-green crystalline solid.[1][2]

Table 1: Chemical and Physical Properties of Cupric Tartrate

| Property | Value | Source(s) |

| Chemical Formula | C4H4CuO6 (anhydrous) | [2] |

| [-CH(OH)CO2]2Cu·xH2O (hydrate) | ||

| Molecular Weight | 211.62 g/mol (anhydrous) | [2] |

| 229.63 g/mol (monohydrate) | [3] | |

| Appearance | Green to blue odorless powder/crystals | [2][4] |

| Melting Point | ~275 °C (decomposes) | [5][6][7] |

| Solubility in Water | Insoluble or slightly soluble | [2][5][6] |

| Solubility in Other Solvents | More soluble in basic solutions | [8] |

| Crystal Structure | Orthorhombic | [9][10] |

| Density | 1.9 ± 0.1 g/cm³ | [6] |

| CAS Number | 815-82-7 (anhydrous) | [2] |

| 946843-80-7 (hydrate) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of cupric tartrate in a laboratory setting.

2.1. Synthesis of Cupric Tartrate

This protocol describes the preparation of cupric tartrate by the reaction of a copper salt with a tartrate salt.[2][11]

Materials and Reagents:

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Potassium sodium tartrate tetrahydrate (KNaC4H4O6·4H2O)

-

Distilled water

Equipment:

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a volume of distilled water in a beaker with stirring.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of potassium sodium tartrate tetrahydrate in distilled water.

-

-

Reaction:

-

Slowly add the copper(II) sulfate solution to the potassium sodium tartrate solution while stirring continuously.

-

A blue precipitate of cupric tartrate will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the mixture for a short period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Further wash the precipitate with a small amount of ethanol or acetone to aid in drying.

-

-

Drying:

-

Dry the collected cupric tartrate in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

2.2. Spectrophotometric Determination of Copper in Cupric Tartrate

This method is based on the formation of a colored complex and is suitable for determining the copper content.

Materials and Reagents:

-

Cupric tartrate sample

-

Concentrated nitric acid (HNO3)

-

Ammonia solution (NH3)

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the synthesized cupric tartrate and dissolve it in a minimal amount of concentrated nitric acid. This will decompose the tartrate and bring the copper into solution as Cu(II) ions.

-

Carefully neutralize the excess acid and then make the solution alkaline by adding ammonia solution. This will form the deep blue tetraamminecopper(II) complex, [Cu(NH3)4]2+.

-

Quantitatively transfer the solution to a volumetric flask and dilute to the mark with distilled water.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at its wavelength of maximum absorbance (λmax), which is typically around 620 nm for the tetraamminecopper(II) complex.

-

Prepare a series of standard solutions of known Cu(II) concentration and measure their absorbances to construct a calibration curve.

-

-

Quantification:

-

Determine the concentration of copper in the sample solution from the calibration curve.

-

Calculate the percentage of copper in the original cupric tartrate sample.

-

Logical Relationships and Applications

While specific biological signaling pathways for cupric tartrate are not well-defined in publicly available literature, its synthesis and applications can be represented in a logical workflow.

Caption: Synthesis and Applications of Cupric Tartrate.

This diagram illustrates the synthesis of cupric tartrate from copper and tartrate salts, leading to its various industrial and laboratory applications. These include its use in electroplating, as a catalyst in organic reactions, as a component of analytical reagents like Fehling's solution, as a fungicide in agriculture, and in the production of pigments.[1][2][11][12]

References

- 1. CAS 815-82-7: Cupric tartrate | CymitQuimica [cymitquimica.com]

- 2. Cupric tartrate | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Cupric tartrate | 815-82-7 [chemicalbook.com]

- 5. CUPRIC TARTRATE HYDRATE [chembk.com]

- 6. echemi.com [echemi.com]

- 7. ≥95.0% (calc. on dry substance, RT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cobalt-nickel.net [cobalt-nickel.net]

- 12. dawnscientific.com [dawnscientific.com]

In-Depth Technical Guide to the Solubility Product Constant (Ksp) of Copper(II) Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of Copper(II) tartrate (CuC₄H₄O₆). Due to the limited availability of a universally cited Ksp value in peer-reviewed literature and standard chemical databases, this document focuses on the experimental determination of this constant, providing detailed protocols and relevant data.

Introduction to the Solubility of Copper(II) Tartrate

Copper(II) tartrate is a coordination polymer that exists as a blue crystalline solid.[1] Its solubility in aqueous solutions is a critical parameter in various applications, including electroplating, as a component in catalysts, and potentially in the development of pharmaceutical compounds. The solubility is governed by the equilibrium between the solid salt and its constituent ions in solution, Cu²⁺(aq) and C₄H₄O₆²⁻(aq). This equilibrium is quantified by the solubility product constant, Ksp.

The dissolution of Copper(II) tartrate in water is represented by the following equilibrium:

CuC₄H₄O₆(s) ⇌ Cu²⁺(aq) + C₄H₄O₆²⁻(aq) [2][3]

The solubility product constant (Ksp) is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient in the balanced equation:

Several factors can influence the solubility of Copper(II) tartrate, including:

-

Temperature: Solubility generally increases with temperature.[1]

-

pH: As a salt of a weak acid (tartaric acid), its solubility is pH-dependent.[1]

-

Complex Formation: The presence of other ligands can lead to the formation of soluble copper complexes, increasing its apparent solubility.[1]

Quantitative Solubility Data

A study by Nazarenko et al. provides data on the solubility of Copper(II) tartrate dihydrate (CuC₄H₄O₆ · 2H₂O) in a 0.3 mole/L solution of (H, Na)NO₃ at 25°C. The reported solubility constants (Ks) from this research are presented in the table below. It is important to note that Ks in this context is analogous to Ksp.

| Salt Form | Ionic Strength (mol/L) | Temperature (°C) | -log(Ks) | Ks Value |

| CuC₄H₄O₆ · 2H₂O | 0.3 | 25 | 7.45 | 3.55 x 10⁻⁸ |

| Data extracted from Nazarenko et al.[4] |

Experimental Determination of Ksp

The most common method for determining the Ksp of Copper(II) tartrate is spectrophotometry, which leverages the characteristic blue color of the aqueous Cu²⁺ ion.[2][3][5]

Principle

The concentration of Cu²⁺ ions in a saturated solution of Copper(II) tartrate is determined by measuring the absorbance of the solution and comparing it to a calibration curve constructed from standard solutions of a soluble copper salt, such as Copper(II) sulfate (CuSO₄).[3][5] According to Beer's Law, the absorbance of the solution is directly proportional to the concentration of the absorbing species (Cu²⁺). Once the equilibrium concentration of Cu²⁺ is known, the concentration of the tartrate ion (C₄H₄O₆²⁻) is assumed to be equal, as they dissociate in a 1:1 molar ratio. The Ksp can then be calculated.[5]

Detailed Experimental Protocol

This protocol outlines the spectrophotometric determination of the Ksp for Copper(II) tartrate.

Materials and Equipment:

-

0.100 M Copper(II) sulfate (CuSO₄) solution[2]

-

0.100 M Sodium tartrate (Na₂C₄H₄O₆) solution[2]

-

Distilled or deionized water

-

Spectrophotometer[2]

-

Cuvettes[2]

-

Centrifuge and centrifuge tubes[2]

-

Volumetric flasks (10 mL and 100 mL)[2]

-

Pipettes (various sizes)[2]

-

Erlenmeyer flasks[2]

-

Millipore filter and syringe (optional)[2]

Procedure:

Part I: Preparation of a Saturated Copper(II) Tartrate Solution [2]

-

In a 10 mL volumetric flask, combine 4.0 mL of 0.100 M CuSO₄ and 5.0 mL of 0.100 M sodium tartrate.[2]

-

Dilute the mixture to the 10 mL mark with distilled water and mix thoroughly. A precipitate of Copper(II) tartrate should form.[2]

-

Allow the solution to equilibrate for at least 15 minutes to ensure the formation of a saturated solution.[2]

-

Separate the precipitate from the supernatant by centrifugation.[2]

-

Carefully collect the clear, blue supernatant, which is the saturated solution of Copper(II) tartrate. If the solution is cloudy, it may be further clarified by passing it through a Millipore filter.[2]

Part II: Preparation of Standard Copper(II) Sulfate Solutions [2]

-

Prepare a series of standard solutions of known Cu²⁺ concentrations by diluting the 0.100 M CuSO₄ stock solution. For example, prepare standards with concentrations of 0.020 M, 0.018 M, 0.015 M, 0.012 M, and 0.010 M.[2]

-

To prepare the 0.020 M standard, for instance, pipette 2.00 mL of the 0.100 M CuSO₄ stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.100 M sodium tartrate (to maintain a similar ionic environment to the saturated solution) and dilute to the 10 mL mark with distilled water.[2]

-

Repeat this process for the other standard solutions with the appropriate volumes of the CuSO₄ stock solution.[2]

Part III: Spectrophotometric Analysis [2]

-

Set the spectrophotometer to a wavelength of 675 nm.[2]

-

Prepare a blank solution by diluting 5.0 mL of 0.100 M sodium tartrate to 10 mL with distilled water. Use this blank to zero the spectrophotometer.[2]

-

Measure and record the absorbance of each of the standard CuSO₄ solutions.[2]

-

Measure and record the absorbance of the saturated Copper(II) tartrate solution prepared in Part I.

Part IV: Data Analysis and Ksp Calculation [2]

-

Plot a calibration curve of Absorbance versus the concentration of Cu²⁺ for the standard solutions.

-

Using the equation of the line from the Beer's Law plot, determine the concentration of Cu²⁺ in the saturated Copper(II) tartrate solution from its measured absorbance.[2]

-

Based on the stoichiometry of the dissolution reaction, the equilibrium concentration of the tartrate ion, [C₄H₄O₆²⁻], is equal to the determined [Cu²⁺].

-

Calculate the Ksp using the formula: Ksp = [Cu²⁺]².[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the Ksp of Copper(II) tartrate.

Caption: Experimental workflow for Ksp determination of Copper(II) tartrate.

Conclusion

While a definitive, widely published Ksp value for Copper(II) tartrate remains elusive, the experimental determination via spectrophotometry is a robust and accessible method for researchers. The provided protocol offers a detailed guide for this determination. The solubility data from Nazarenko et al.[4] provides a valuable reference point for the magnitude of the solubility product constant under specific conditions. For professionals in drug development and other scientific fields, understanding the methodology for determining Ksp and the factors influencing the solubility of Copper(II) tartrate is crucial for its potential applications.

References

Thermal Decomposition Behavior of Copper(II) Tartrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) tartrate hydrate. It consolidates data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to elucidate the decomposition pathway, transition temperatures, and associated mass losses. Detailed experimental protocols for the synthesis and thermal analysis of this compound are presented to ensure reproducibility. The guide aims to be an essential resource for researchers in materials science, chemistry, and pharmaceuticals by providing a detailed understanding of the thermal properties of this coordination complex.

Introduction

Copper(II) tartrate, a metal-organic complex, has applications in various fields, including as a chiral selector and in the synthesis of novel materials. The hydration state of copper(II) tartrate can vary, with trihydrate and hemihydrate forms being reported. Understanding the thermal decomposition behavior of this compound is crucial for its application in processes that involve elevated temperatures, such as catalyst preparation and the formulation of pharmaceuticals. Thermal analysis techniques like TGA, DTA, and DSC provide valuable insights into the thermal stability, dehydration, and decomposition kinetics of such materials.

Thermal Decomposition Pathway

The thermal decomposition of this compound generally proceeds in a multi-step process. The initial stage involves the loss of water molecules (dehydration), followed by the decomposition of the anhydrous copper(II) tartrate. The final solid product is typically copper(II) oxide (CuO), although the formation of copper(I) species as intermediates has been suggested for other copper carboxylates.

The decomposition process can be summarized as follows:

-

Dehydration: The hydrated copper(II) tartrate loses its water of crystallization to form the anhydrous salt. This is an endothermic process.

-

Decomposition of Anhydrous Salt: The anhydrous copper(II) tartrate then decomposes. This is a more complex stage and is often exothermic, involving the breakdown of the tartrate ligand and resulting in the formation of copper oxide and gaseous products.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of different hydrated forms of copper(II) tartrate.

Table 1: Thermal Decomposition Data for Copper(II) Tartrate Trihydrate (CuC₄H₄O₆·3H₂O)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Thermal Event |

| Dehydration | 40 - 150 | 80 | 20.0 | 20.3 | Endothermic |

| Decomposition of Anhydrous Salt | 150 - 280 | 220 | 52.0 | 51.2 | Exothermic |

| Further Decomposition | > 280 | 1050 | 4.0 | 3.8 | Exothermic |

Data synthesized from multiple sources.

Table 2: Thermal Decomposition Data for Copper(II) Tartrate Hemihydrate (CuC₄H₄O₆·0.5H₂O)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Assignment | Thermal Event |

| Dehydration | Ambient - 150 | 96.7 | Loss of 0.5 H₂O | Endothermic |

| Decomposition of Anhydrous Salt | 150 - 350 | 286.2 | Decomposition to CuO | Exothermic |

Data synthesized from multiple sources.

Experimental Protocols

Synthesis of Copper(II) Tartrate Trihydrate

A common method for the synthesis of copper(II) tartrate trihydrate involves the reaction of a copper(II) salt with tartaric acid.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

L-Tartaric acid (C₄H₆O₆)

-

Deionized water

Procedure:

-

Prepare a hot aqueous solution of L-tartaric acid.

-

Slowly add pure copper(II) carbonate to the hot tartaric acid solution with constant stirring.

-

Continue stirring until the effervescence of CO₂ ceases, indicating the completion of the reaction.

-

Filter the resulting solution to remove any unreacted solids.

-

Concentrate the filtrate by heating it on a water bath.

-

Allow the concentrated solution to cool, which will result in the precipitation of copper(II) tartrate trihydrate crystals.

-

Filter the crystals and wash them with a small amount of cold deionized water.

-

Dry the crystals over anhydrous calcium chloride in a desiccator.

Thermal Analysis (TGA/DTA/DSC)

The following is a general protocol for the thermal analysis of this compound.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DTA or DSC is recommended.

Experimental Conditions:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum crucible

-

Atmosphere: Dry nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate of 10°C/min is commonly used.

-

Temperature Range: Ambient to 1100°C.

-

Calibration: The instrument should be calibrated for temperature and mass loss using appropriate standards.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into the crucible.

-

Place the crucible on the sample holder of the thermal analyzer.

-

Place an empty crucible on the reference holder.

-

Purge the furnace with the desired gas (nitrogen or air) for a sufficient time to ensure an inert or controlled atmosphere.

-

Start the heating program with a linear heating rate of 10°C/min from ambient temperature to 1100°C.

-

Continuously record the sample mass (TGA) and the temperature difference between the sample and the reference (DTA) or the heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermal curves to determine the decomposition temperatures, mass losses, and thermal events.

Visualization of Processes

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed stepwise thermal decomposition of copper(II) tartrate trihydrate.

Caption: Proposed thermal decomposition pathway of copper(II) tartrate trihydrate.

Conclusion

This technical guide has synthesized the available data on the thermal decomposition of this compound. The decomposition is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous salt to form copper(II) oxide. The precise temperatures and mass losses are dependent on the hydration state of the starting material. The provided experimental protocols for synthesis and thermal analysis offer a foundation for further research and application of this compound. The visualized workflows and decomposition pathways provide a clear and concise summary of the processes involved.

Copper(II) Tartrate Hydrate: A Comprehensive Technical Guide

Introduction

Copper(II) tartrate, also known as cupric tartrate, is a metal coordination complex formed between copper(II) ions and tartrate anions. It is a compound of significant interest in various fields, including analytical chemistry, materials science, and organic synthesis.[1][2] This guide provides an in-depth overview of the molecular formula, weight, properties, synthesis, and analysis of Copper(II) tartrate hydrate, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

Copper(II) tartrate typically exists as a hydrated salt, appearing as a blue to green crystalline powder.[1][3][4] The degree of hydration can vary, which affects its molecular weight. The anhydrous form is less common due to its instability in atmospheric conditions.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Systematic Name | Copper(II) (2R,3R)-2,3-dihydroxybutanedioate hydrate | [5] |

| Common Synonyms | Cupric tartrate hydrate, Tartaric acid cupric salt | [1][6] |

| CAS Number | 946843-80-7 | [1][3][5][6] |

| Molecular Formula | [-CH(OH)CO₂]₂Cu·xH₂O or C₄H₄CuO₆·xH₂O | [1][3][5] |

| InChI Key | MAUZTCHAIPUZJB-OLXYHTOASA-L |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 211.62 g/mol (anhydrous basis) | [1][7] |

| 229.63 g/mol (monohydrate) | [6] | |

| Appearance | Blue to green crystalline powder | [1][3][5] |

| Melting Point | ~275 °C (decomposes) | [1] |

| Solubility | Insoluble to slightly soluble in water. Solubility is influenced by pH and temperature.[2][4] | |

| Purity | ≥95.0% to 99.9% (metals basis) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Copper(II) tartrate are crucial for reproducible research. The following sections outline common experimental procedures.

The single diffusion gel growth technique is an effective method for producing high-quality crystals of sparingly soluble salts like Copper(II) tartrate at ambient temperatures.[8]

Protocol:

-

Gel Preparation : A solution of sodium metasilicate (e.g., 1M) is prepared in deionized water. The pH of the gel is adjusted by adding tartaric acid, which also serves as the inner reactant. The specific gravity and pH are optimized for desired crystal growth (e.g., pH of 4).[8] The mixture is then poured into test tubes and allowed to set for a specific aging period.[8]

-

Reactant Addition : Once the silica gel has set, an aqueous solution of a copper(II) salt, such as Copper(II) chloride (CuCl₂·2H₂O), is carefully layered on top of the gel. This salt acts as the supernatant or outer reactant.[8]

-

Diffusion and Crystal Growth : The copper(II) ions from the supernatant diffuse slowly into the gel matrix. They react with the tartrate ions from the tartaric acid already incorporated into the gel.[8] This slow, controlled reaction leads to the nucleation and growth of Copper(II) tartrate crystals within the gel over several days.

-

Harvesting : Once the crystals have reached the desired size, they are carefully harvested from the gel, washed with deionized water to remove any unreacted components, and dried.

Below is a workflow diagram illustrating this synthesis process.

Characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Powder X-Ray Diffraction (PXRD) : PXRD is used to determine the crystal structure and phase purity. The grown crystals are ground into a fine powder and analyzed using a diffractometer with Cu Kα radiation (wavelength λ = 1.5406 Å). The resulting diffraction pattern, with peaks at specific 2θ angles, can be indexed to determine the unit cell parameters, confirming the orthorhombic crystal system for Copper(II) tartrate.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR spectroscopy identifies the functional groups present in the molecule. A sample is prepared as a KBr pellet, and the spectrum is recorded in the 400–4000 cm⁻¹ range. The spectrum confirms the presence of carboxylate groups and hydroxyl groups, and shows coordination of the tartrate to the Cu(II) ion through these groups.[8]

-

X-ray Photoelectron Spectroscopy (XPS) : XPS is employed to determine the elemental composition and the oxidation state of the copper ions. The analysis of the Cu 2p region of the spectrum, specifically the binding energies of the 2p₃/₂ and 2p₁/₂ peaks and their associated satellites, confirms the presence of Cu²⁺ ions and the paramagnetic nature of the compound.[8]

The solubility product constant (Ksp) is a measure of the solubility of a sparingly soluble salt. For Copper(II) tartrate, it can be determined spectrophotometrically due to the characteristic blue color of the aqueous Cu²⁺ ion.[9][10][11]

Dissociation Equation : CuC₄H₄O₆(s) ↔ Cu²⁺(aq) + C₄H₄O₆²⁻(aq)[9] Ksp Expression : Ksp = [Cu²⁺][C₄H₄O₆²⁻][9]

Protocol:

-

Preparation of a Saturated Solution : A saturated solution of Copper(II) tartrate is prepared by mixing equimolar solutions of a soluble copper salt (e.g., 0.1 M CuSO₄) and a soluble tartrate salt (e.g., 0.1 M sodium tartrate).[10] The mixture is allowed to equilibrate for a sufficient time (e.g., 15 minutes or longer) for the precipitate to form completely.[9][10]

-

Separation of Solid : The precipitate is removed from the saturated solution by centrifugation or filtration to obtain a clear supernatant.[9]

-

Preparation of Standard Solutions : A series of standard solutions with known concentrations of Cu²⁺ are prepared by diluting a stock solution of CuSO₄.[11]

-

Spectrophotometric Measurement : Using a spectrophotometer set to the wavelength of maximum absorbance for the Cu²⁺ ion (approx. 675 nm), the absorbance of each standard solution is measured to create a Beer's Law calibration curve (Absorbance vs. [Cu²⁺]).[9]

-

Determination of [Cu²⁺] : The absorbance of the saturated Copper(II) tartrate supernatant is measured. Using the calibration curve, the concentration of Cu²⁺ in the saturated solution is determined.

-

Calculation of Ksp : Since the dissolution stoichiometry is 1:1, the concentration of the tartrate ion [C₄H₄O₆²⁻] is equal to the determined [Cu²⁺]. The Ksp is then calculated as Ksp = [Cu²⁺]².

The workflow for this analytical procedure is visualized below.

Applications and Research Relevance

This compound is a versatile compound with applications spanning multiple scientific disciplines.

Table 3: Key Application Areas of this compound

| Field | Application | Description | Reference |

| Organic Synthesis | Catalyst | Used as a catalyst in organic reactions, such as the polymerization of acetylene to form helical polyacetylene fibers.[1] It is also a precursor for creating copper-based metal-organic frameworks (MOFs). | |

| Analytical Chemistry | Reagent | Employed in various analytical techniques, including spectroscopy, to study copper content in different samples.[1] It is a key component in Fehling's solution for detecting reducing sugars. | |

| Materials Science | Precursor | Serves as a precursor for synthesizing nanocomposite semiconductors and other copper-organic materials.[2] | |

| Agriculture | Micronutrient | Utilized in the formulation of fertilizers to provide essential copper micronutrients for healthy plant growth and enhanced crop yields.[1] | |

| Food Industry | Additive | Acts as a food preservative and color stabilizer, helping to maintain the quality of various food products.[1] |

The relationship between the compound's structure, its resulting properties, and its diverse applications is summarized in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. strem.com [strem.com]

- 4. Cupric tartrate | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Cupric tartrate hydrate | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. wjarr.com [wjarr.com]

- 9. more.juniata.edu [more.juniata.edu]

- 10. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 11. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Paramagnetic Nature of Copper(II) Tartrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of Copper(II) tartrate crystals. It delves into the theoretical underpinnings of its magnetism, details the experimental protocols for its characterization, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmacology who are interested in the magnetic and electronic properties of this coordination complex.

Introduction: The Magnetic Behavior of Copper(II) Tartrate

Copper(II) tartrate is a coordination complex that exhibits paramagnetism at room temperature and down to cryogenic temperatures of 77 K. This magnetic behavior is a direct consequence of the electronic structure of the copper(II) ion (Cu²⁺) at the core of the complex. At even lower temperatures, around 20 K, there is evidence of a transition to a weak ferromagnetic state, a phenomenon attributed to ordered spin orientation under the influence of the magnetic field at low temperatures[1]. The paramagnetic nature of Copper(II) tartrate is a key characteristic that influences its potential applications in various scientific and technological fields.

Theoretical Framework: The Origin of Paramagnetism

The magnetic properties of Copper(II) tartrate are fundamentally governed by the principles of Crystal Field Theory (CFT). The central Cu²⁺ ion possesses a d⁹ electronic configuration, which means it has nine electrons in its d-orbitals.

In the octahedral coordination environment provided by the tartrate ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. For a d⁹ configuration, six electrons fill the t₂g orbitals, and the remaining three electrons occupy the e_g orbitals. This results in one unpaired electron in the higher energy e_g orbitals, as depicted in the diagram below. The presence of this unpaired electron is the primary reason for the paramagnetic behavior of the complex[2][3].

Furthermore, the d⁹ configuration in an octahedral geometry is subject to the Jahn-Teller effect . This theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower its overall energy. In the case of Copper(II) tartrate, this distortion typically manifests as an elongation or compression of the axial bonds, leading to a more stable, lower-symmetry structure[4]. This distortion further influences the precise energy levels of the d-orbitals and, consequently, the magnetic properties of the complex.

Figure 1: Theoretical basis of paramagnetism in Copper(II) tartrate.

Experimental Characterization of Magnetic Properties

The magnetic properties of Copper(II) tartrate crystals are primarily investigated using techniques such as Vibrating Sample Magnetometry (VSM), the Gouy method, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Magnetic Susceptibility Measurement

Magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. For paramagnetic materials like Copper(II) tartrate, χ is positive.

VSM is a sensitive technique used to measure the magnetic moment of a sample as a function of magnetic field and temperature.

Experimental Protocol:

-

Sample Preparation: A crystalline sample of Copper(II) tartrate is weighed and placed in a sample holder, typically a gelatin capsule or a custom-made container with known diamagnetic properties.

-

Mounting: The sample holder is attached to a sample rod which is connected to a transducer.

-

Measurement: The sample is made to vibrate sinusoidally (typically in the vertical direction) within a uniform magnetic field. This vibration induces a voltage in pickup coils, which is proportional to the magnetic moment of the sample.

-

Data Acquisition: The induced voltage is measured using a lock-in amplifier. The magnetic field is varied, and the magnetic moment is recorded at each field strength to generate a hysteresis loop (M vs. H curve). For temperature-dependent studies, the sample chamber is equipped with a cryostat and a heater to control the temperature.

Figure 2: Workflow for Vibrating Sample Magnetometry.

The Gouy method is a classical and straightforward technique for determining magnetic susceptibility. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Protocol:

-

Sample Preparation: A powdered sample of Copper(II) tartrate is packed uniformly into a long, cylindrical tube (Gouy tube).

-

Initial Weighing: The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field (W₁).

-

Measurement in Magnetic Field: The sample is positioned between the poles of an electromagnet such that one end of the sample is in a region of high magnetic field and the other end is in a region of negligible field. The weight of the sample is then measured in the presence of the magnetic field (W₂).

-

Calculation: The change in weight (ΔW = W₂ - W₁) is used to calculate the magnetic susceptibility of the sample.

Figure 3: Workflow for the Gouy method.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique that provides detailed information about the electronic environment of the unpaired electron in the Cu²⁺ ion. It measures the absorption of microwave radiation by the unpaired electron in the presence of a magnetic field. The resulting spectrum provides information on the g-factor and hyperfine coupling constants.

Experimental Protocol:

-

Sample Preparation: A small amount of powdered or single crystal Copper(II) tartrate is placed in a quartz EPR tube.

-

Instrument Setup: The EPR tube is placed inside the microwave cavity of the EPR spectrometer, which is situated between the poles of an electromagnet.

-

Measurement: A constant microwave frequency is applied to the sample while the external magnetic field is swept. At specific magnetic field strengths, the unpaired electron will absorb microwave energy, leading to a resonance signal.

-

Data Analysis: The resulting EPR spectrum is analyzed to determine the g-factors (g_‖ and g_⊥ for an axial system) and hyperfine coupling constants (A_‖ and A_⊥), which provide insights into the symmetry of the ligand field and the nature of the metal-ligand bonding.

Quantitative Data

Table 1: Magnetic Properties of Copper Tartrate Isomers at Room Temperature

| Sample | Applied Magnetic Field (Tesla) | Magnetic Moment (EMU) x 10⁻¹ | Bulk Susceptibility (A.m²/kg.T) x 10⁻⁵ |

| Copper levo-tartrate | 0.4 | 0.004 | 0.3571 |

| 0.6 | 0.010 | 0.5952 | |

| 0.8 | 0.009 | 0.4018 | |

| 1.0 | 0.010 | 0.3571 | |

| Copper dextro-tartrate | 0.4 | 0.001 | 0.1078 |

| 0.6 | 0.002 | 0.1437 | |

| 0.8 | 0.001 | 0.0539 | |

| 1.0 | 0.003 | 0.1293 |

The data in Table 1 confirms the paramagnetic nature of both copper levo- and dextro-tartrate at room temperature. The non-systematic variation of magnetic moment and bulk susceptibility with the applied magnetic field may suggest some complexity in the magnetic behavior that warrants further investigation.

Table 2: EPR g-values for Copper Dextro-Tartrate

| Temperature | EPR Band | g⊥ value |

| Room Temperature | X-band | 2.3038 |

| Liquid Nitrogen Temperature | X-band | 2.4018 |

| Room Temperature | Q-band | 2.1607 |

The g-values are crucial for understanding the electronic structure of the Cu²⁺ ion in the tartrate complex. The anisotropy observed in the g-values is consistent with a distorted coordination geometry, as predicted by the Jahn-Teller theorem.

Conclusion

Copper(II) tartrate crystals exhibit clear paramagnetic behavior due to the presence of a single unpaired electron in the d-orbitals of the Cu²⁺ ion. This property is a direct consequence of its d⁹ electronic configuration within a distorted octahedral ligand field, a phenomenon well-described by Crystal Field Theory and the Jahn-Teller effect. The magnetic properties can be effectively characterized by experimental techniques such as VSM, the Gouy method, and EPR spectroscopy. While comprehensive temperature-dependent quantitative data remains a subject for further detailed investigation, the available data for related chiral complexes confirm the paramagnetic nature and provide insights into the electronic structure of this important coordination compound. This guide provides a solid foundation for researchers and professionals working with or interested in the magnetic properties of Copper(II) tartrate and its potential applications.

References

An In-depth Technical Guide to the Anhydrous and Hydrated Forms of Copper(II) Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) tartrate, a coordination complex of copper and tartaric acid, exists in both anhydrous (CuC₄H₄O₆) and hydrated forms, most commonly as copper(II) tartrate trihydrate (CuC₄H₄O₆·3H₂O). The presence of water of crystallization significantly influences the compound's physicochemical properties, including its crystal structure, thermal stability, and potentially its biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and comparative properties of anhydrous and hydrated copper(II) tartrate. Detailed experimental protocols for synthesis and analysis are presented, along with quantitative data summarized for ease of comparison. While direct involvement in specific signaling pathways is not extensively documented, the general role of copper complexes in biological systems suggests potential applications that warrant further investigation.

Introduction

Copper is an essential trace element involved in numerous biological processes, and its complexes have garnered interest in various scientific fields, including materials science and pharmaceuticals.[1][2] Copper(II) tartrate, in particular, has applications as a catalyst, in agriculture as a micronutrient, and as a food preservative.[3][4] The compound's ability to exist in both anhydrous and hydrated states necessitates a thorough understanding of their distinct properties for consistent and reproducible research and development.[1] The water molecules in the hydrated form are not merely adsorbed but are an integral part of the crystal lattice, affecting its overall structure and stability.[5]

Synthesis and Preparation

Synthesis of Hydrated Copper(II) Tartrate

Hydrated copper(II) tartrate is typically synthesized through aqueous precipitation or gel diffusion methods.

Experimental Protocol: Precipitation Method [6]

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of a soluble copper(II) salt (e.g., copper(II) sulfate or copper(II) chloride) in deionized water to create a solution of known concentration (e.g., 1 M).

-

Prepare a separate solution of a tartrate salt (e.g., sodium tartrate or potassium sodium tartrate) or tartaric acid in deionized water, also of a known concentration (e.g., 1 M).

-

-

Precipitation:

-

Slowly add the copper(II) salt solution to the tartrate solution with constant stirring.

-

A bluish precipitate of hydrated copper(II) tartrate will form. The reaction using copper(II) carbonate and tartaric acid is as follows: CuCO₃ + C₄H₆O₆ → CuC₄H₄O₆·nH₂O + CO₂

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then collect it by vacuum filtration.

-

Wash the collected solid with deionized water to remove any unreacted ions, followed by a final wash with ethanol or acetone to facilitate drying.

-

Dry the product at room temperature or in a desiccator over a drying agent like anhydrous calcium chloride to obtain the hydrated crystalline solid.

-

Experimental Protocol: Gel Diffusion Method [7]

This method allows for the growth of well-defined single crystals.

-

Gel Preparation:

-

Crystal Growth:

-

Once the gel has set, carefully pour a solution of a soluble copper(II) salt (e.g., 1 M copper(II) chloride) on top of the gel.[7]

-

Seal the test tubes and allow them to stand undisturbed. The copper(II) ions will diffuse into the gel and react with the tartaric acid to form crystals of hydrated copper(II) tartrate over a period of several days to weeks.[7]

-

-

Harvesting:

-

Once the crystals have reached the desired size, carefully remove them from the gel, wash with deionized water, and dry.

-

Preparation of Anhydrous Copper(II) Tartrate

Anhydrous copper(II) tartrate is most commonly prepared by the thermal dehydration of its hydrated form.[6]

Experimental Protocol: Thermal Dehydration [6]

-

Sample Preparation:

-

Place a known quantity of finely ground hydrated copper(II) tartrate in a crucible suitable for heating.

-

-

Dehydration:

-

Heat the sample in an oven or a thermogravimetric analyzer.

-

The dehydration of copper(II) tartrate trihydrate to the anhydrous form occurs in the temperature range of approximately 80°C to 150°C.[6] A weight loss corresponding to the removal of three water molecules will be observed.

-

-

Cooling and Storage:

-

Once the dehydration is complete (indicated by a stable weight), cool the anhydrous copper(II) tartrate in a desiccator to prevent rehydration from atmospheric moisture.

-

Store the anhydrous product in a tightly sealed container in a dry environment.

-

Comparative Physicochemical Properties

The presence of water of crystallization leads to notable differences in the physical and chemical properties of the two forms.

| Property | Anhydrous Copper(II) Tartrate (CuC₄H₄O₆) | Copper(II) Tartrate Trihydrate (CuC₄H₄O₆·3H₂O) |

| Molecular Weight | 211.62 g/mol [9] | 265.67 g/mol [10] |

| Appearance | Green to blue powder[9] | Blue crystalline solid[6] |

| Crystal System | Data not readily available | Orthorhombic[8][11] |

| Lattice Parameters | Data not readily available | a = 8.67 Å, b = 11.77 Å, c = 9.21 Å[8] |

| Solubility in Water | Sparingly soluble[12] | Sparingly soluble[12] |

| Thermal Stability | Decomposes at ~220-232°C[6] | Dehydrates starting from ~80°C[6] |

| Density | Data not readily available | Data not readily available |

Analytical Characterization

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase and determining the crystal structure. The hydrated form, specifically copper(II) tartrate trihydrate, has been characterized as having an orthorhombic crystal structure.[8][11] The XRD pattern of the anhydrous form, obtained after dehydration, would show a distinct shift in peak positions, indicating a change in the crystal lattice upon water removal.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Hydrated Copper(II) Tartrate: The FTIR spectrum of the hydrated form exhibits a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water of crystallization and the hydroxyl groups of the tartrate ligand.[6][13] A strong absorption peak around 1600-1630 cm⁻¹ corresponds to the asymmetric stretching of the carboxylate (C=O) group.[6][8] Bands in the 1050-1400 cm⁻¹ region are attributed to C-O and C-H stretching vibrations.[6]

-

Anhydrous Copper(II) Tartrate: Upon dehydration, the broad O-H stretching band associated with the water of crystallization is expected to significantly diminish or disappear. The positions and shapes of the carboxylate and other ligand-related bands may also shift, reflecting changes in the coordination environment of the copper ion.

Thermal Analysis (TGA/DTA)

Thermal analysis provides information on the thermal stability and decomposition of the compounds.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA) [6][14]

-

Instrumentation: Utilize a simultaneous TGA/DTA or TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the copper tartrate sample into an inert crucible (e.g., alumina).

-

Analysis Conditions:

-

Atmosphere: Conduct the analysis under a controlled atmosphere, such as flowing air or an inert gas like nitrogen or argon (e.g., at 50 mL/min).[15]

-

Heating Rate: A typical heating rate is 10°C/min.[15]

-

Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600°C or higher).[14]

-

-

Data Acquisition: Record the mass loss (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.

The thermal decomposition of copper(II) tartrate trihydrate in air occurs in multiple steps:[6]

-

Dehydration: An endothermic process starting around 80-90°C and completing by approximately 150°C, corresponding to the loss of three water molecules to form anhydrous copper(II) tartrate.[6]

-

Decomposition of Anhydrous Salt: An exothermic decomposition of the anhydrous form begins around 220-232°C, leading to the formation of copper(II) oxide (CuO) by approximately 275-280°C.[6]

-

Further Decomposition: At higher temperatures (around 1050°C), further decomposition of copper oxides may occur.[6]

Applications in Drug Development and Biological Systems

While specific studies detailing the role of copper(II) tartrate in modulating signaling pathways in drug development are limited, the biological activity of copper complexes, in general, is well-established. Copper ions are known to be key regulators in various cellular signaling pathways.[1][5] Copper complexes have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[12] The mechanism of action often involves the induction of apoptosis, inhibition of enzymes like topoisomerase, or the generation of reactive oxygen species.[8]

The tartrate ligand itself is a biocompatible molecule, which may influence the bioavailability and toxicity profile of the copper complex. The differential solubility and stability of the anhydrous versus hydrated forms could impact their formulation and delivery in potential pharmaceutical applications. Further research is required to elucidate the specific biological effects and potential therapeutic applications of the different forms of copper(II) tartrate.

Visualizations

Experimental Workflows

Caption: Workflow for the synthesis of hydrated copper(II) tartrate via precipitation.

Caption: Workflow for the preparation of anhydrous copper(II) tartrate.

Caption: Experimental workflow for the thermal analysis of copper(II) tartrate.

Conclusion

The anhydrous and hydrated forms of copper(II) tartrate exhibit distinct structural and thermal properties. The trihydrate is the more commonly synthesized and characterized form, serving as the precursor for the anhydrous salt via thermal dehydration. While quantitative data for a direct comparison of all physical properties is not fully available in the literature, the existing information on their synthesis, crystal structure, and thermal decomposition provides a solid foundation for researchers. The lack of specific research on copper(II) tartrate in drug development signaling pathways highlights an area for future investigation, given the known biological significance of copper complexes. The detailed protocols and compiled data in this guide should aid scientists and drug development professionals in their work with these compounds.

References

- 1. difference.wiki [difference.wiki]

- 2. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 3. scbt.com [scbt.com]

- 4. cobalt-nickel.net [cobalt-nickel.net]

- 5. quora.com [quora.com]

- 6. services.kfu.edu.sa [services.kfu.edu.sa]

- 7. wjarr.com [wjarr.com]

- 8. bjp-bg.com [bjp-bg.com]

- 9. Copper(II) tartrate hydrate | Cupric tartrate hydrate | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 10. Copper(ii)tartrate monohydrate | C4H12CuO9 | CID 90473429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. more.juniata.edu [more.juniata.edu]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Copper(II) Tartrate Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Copper(II) tartrate complex, focusing on its nomenclature, synthesis, structural properties, and catalytic applications. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for the most common form of the Copper(II) tartrate complex, derived from L-tartaric acid, is copper(II) (2R,3R)-2,3-dihydroxybutanedioate [1]. It is also commonly referred to as copper(II) tartrate. The complex can exist in various hydrated forms, with copper(II) tartrate trihydrate being a well-studied example[2].

| Identifier | Value |

| IUPAC Name | copper(II) (2R,3R)-2,3-dihydroxybutanedioate[1] |

| Synonyms | Cupric tartrate, Copper tartrate |

| Molecular Formula | C₄H₄CuO₆[1] |

| CAS Number | 815-82-7[1] |

Synthesis of Copper(II) Tartrate

Copper(II) tartrate can be synthesized through several methods, including precipitation from an aqueous solution and hydrothermal synthesis.

Experimental Protocol: Precipitation Method

This protocol describes the synthesis of Copper(II) tartrate by the reaction of a soluble copper(II) salt with a tartrate salt in an aqueous solution.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

-

Prepare a 0.1 M solution of sodium potassium tartrate by dissolving the appropriate amount of KNaC₄H₄O₆·4H₂O in deionized water.

-

Slowly add the copper(II) sulfate solution to the sodium potassium tartrate solution with constant stirring.

-

A light blue precipitate of Copper(II) tartrate will form immediately.

-

Continue stirring the mixture for 1 hour to ensure complete precipitation.

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the precipitate in an oven at 60-70 °C until a constant weight is achieved.

Experimental Protocol: Hydrothermal Synthesis

This method yields a crystalline two-dimensional coordination polymer of Copper(II) tartrate.

Materials:

-

Freshly prepared Copper(II) hydroxide (Cu(OH)₂)

-

L-Tartaric acid (C₄H₆O₆)

-

Ethanol

Procedure:

-

In a typical synthesis, mix 0.049 g (0.5 mmol) of fresh Cu(OH)₂ and 0.15 g (1.0 mmol) of tartaric acid in ethanol with stirring.

-

Seal the mixture in a 30-mL stainless steel reactor with a Teflon liner.

-

Heat the reactor at 150°C for 12 hours.

-

After cooling to room temperature, light blue crystals of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞ are obtained.

-

Isolate the crystals by filtration and wash with ethanol.

Structural and Spectroscopic Characterization

The structure and properties of Copper(II) tartrate have been elucidated using various analytical techniques.

Crystallographic Data

Single-crystal X-ray diffraction studies have shown that Copper(II) tartrate trihydrate crystallizes in the orthorhombic space group P2₁2₁2₁[3][4]. The copper(II) ion is typically coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the tartrate ligand, as well as water molecules.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4] |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 8.3650 - 8.6717 | [3] |

| b (Å) | 12.8350 - 11.7700 | [3] |

| c (Å) | 8.7580 - 9.2078 | [3] |

Note: The exact lattice parameters may vary slightly between different studies.

A detailed structural analysis with precise bond lengths and angles is crucial for understanding the coordination environment of the copper center. While a comprehensive list of bond lengths and angles is best obtained from the original crystallographic literature, typical Cu-O bond distances in similar complexes are in the range of 1.9-2.5 Å[5].

Vibrational Spectroscopy

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups and coordination modes in Copper(II) tartrate.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of hydroxyl groups and water molecules | [6] |

| ~1600 | Asymmetric stretching of the carboxylate group (COO⁻) | [6] |

| ~1400 | Symmetric stretching of the carboxylate group (COO⁻) | |

| Below 500 | Cu-O stretching vibrations |

The shift in the stretching frequencies of the carboxylate and hydroxyl groups upon coordination to the copper(II) ion provides evidence of complex formation.

Catalytic Activity and Mechanism

Copper(II) tartrate has shown catalytic activity in various oxidation reactions. A notable example is its role in enhancing Fenton-like processes for the degradation of organic pollutants.

Role in Fenton-like Systems

In copper-catalyzed Fenton-like reactions, tartaric acid has been shown to enhance the degradation of organic substrates. The proposed mechanism involves the formation of a soluble Cu(II)-tartrate complex, which facilitates the redox cycling of copper ions (Cu²⁺/Cu⁺), a key step in the generation of reactive oxygen species like hydroxyl radicals (•OH)[7].

// Nodes Cu2 [label="Cu²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_TA [label="[Cu(II)-Tartrate]²⁺\n(soluble complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu1 [label="Cu⁺", fillcolor="#FBBC05", fontcolor="#202124"]; H2O2 [label="H₂O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_radical [label="•OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic_Pollutant [label="Organic Pollutant", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation_Products [label="Degradation Products", fillcolor="#202124", fontcolor="#FFFFFF"]; Tartrate [label="Tartaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cu2 -> Cu_TA [label="+ Tartrate", color="#4285F4"]; Cu_TA -> Cu1 [label="+ H₂O₂ (e⁻ transfer)", color="#34A853"]; Cu1 -> Cu2 [label="+ H₂O₂", color="#FBBC05"]; H2O2 -> OH_radical [label="catalyzed by Cu⁺", style=dashed, color="#EA4335"]; OH_radical -> Degradation_Products [label="attacks", color="#EA4335"]; Organic_Pollutant -> Degradation_Products [style=invis]; } Figure 1. Proposed role of Tartrate in enhancing Cu-catalyzed Fenton-like reactions.

The diagram above illustrates the proposed mechanism where tartaric acid forms a soluble complex with Cu²⁺. This complexation enhances the reduction of Cu²⁺ to Cu⁺ by hydrogen peroxide. The regenerated Cu⁺ then catalyzes the decomposition of H₂O₂ to produce highly reactive hydroxyl radicals, which in turn degrade organic pollutants. The tartrate ligand facilitates the overall redox cycle, leading to a more efficient degradation process.[7]

Applications

The properties of Copper(II) tartrate make it a compound of interest in various fields:

-

Analytical Chemistry: As a component of Fehling's solution, it is used in the determination of reducing sugars.

-

Agriculture: It can be used as a source of copper, an essential micronutrient for plants.

-

Catalysis: As demonstrated, it plays a role in advanced oxidation processes for environmental remediation.[7]

-

Materials Science: It serves as a precursor for the synthesis of copper-containing materials.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, synthesis, structural characterization, and catalytic applications of Copper(II) tartrate. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this versatile coordination complex. Further research into its catalytic mechanisms and the development of new applications remains an active area of investigation.

References

Methodological & Application

Application Notes and Protocols: Copper(II) Tartrate Hydrate in Organic Synthesis Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Copper(II) tartrate hydrate as a catalyst precursor in various organic syntheses. While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its nature as a readily available and stable Copper(II) salt makes it an excellent candidate for the in-situ generation of active chiral copper catalysts. This document outlines detailed protocols for key asymmetric reactions, presenting data from analogous systems using other Copper(II) salts and suggesting the adaptation of these methods with this compound.

Overview of this compound in Catalysis